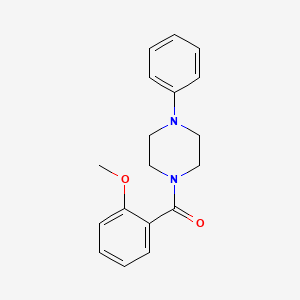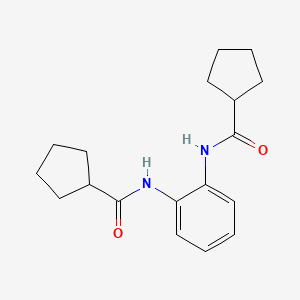![molecular formula C17H14N2O2S B5781267 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and biological processes. In addition, its synthetic nature allows for easy modification of its chemical structure, which can be used to enhance its biological activity or specificity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more specific and potent analogs. Additionally, its potential toxicity should be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone involves the reaction of 2-phenylacetyl chloride with 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been investigated for its anti-inflammatory and analgesic effects. It has also shown promise as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-methyl-2-phenacylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-19-16(21)13-9-5-6-10-14(13)18-17(19)22-11-15(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCPECZORNHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)





![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)


![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)



![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)